molecular formula C14H8ClNO4S2 B2399031 N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide CAS No. 877793-88-9

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide

Cat. No. B2399031
CAS RN: 877793-88-9
M. Wt: 353.79
InChI Key: FZHAPDANAPDYQR-UHFFFAOYSA-N
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Description

“N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide” is a research compound. In the crystal, molecules are connected by weak C—H…O hydrogen bonds, as well as π–π stacking interactions .


Synthesis Analysis

The synthesis of this compound involves the use of 1,4-naphthoquinone derivatives . A series of new pyrimidine analogs carrying 1,4-naphthoquinone and uracil moiety were prepared as hybrid compounds .


Molecular Structure Analysis

The molecular formula of this compound is C17H10ClNO3 and its molecular weight is 311.7 g/mol. The InChI Key is ADHBVWXFMCERTO-UHFFFAOYSA-N.


Chemical Reactions Analysis

The compound has been evaluated on androgen-dependent and androgen-independent human prostate cancer cell lines, and on a normal bone marrow cell line . The effect of this compound on these cells revealed significant anti-tumor activities .


Physical And Chemical Properties Analysis

The exact mass of the compound and the complexity rating of the compound are unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation.

Mechanism of Action

The compound has been found to arrest PC-3, DU-145, and CWR-22 cells in the G1-phase of the cell cycle . It also showed the greatest amount of apoptosis in the androgen-independent PC-3 cells in a time-dependent manner .

Safety and Hazards

The compound is intended solely for research purposes. Any form of bodily introduction of these products into humans or animals is strictly prohibited by law.

Future Directions

Although the mechanism of action of this compound has not been completely elucidated, the effect on the cell cycle and the induction of apoptosis in different prostate cancer cell lines prompted a more in-depth preclinical evaluation . This study suggests that this compound may have an impact on the treatment of prostate cancer while protecting the bone marrow .

properties

IUPAC Name

N-(3-chloro-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO4S2/c15-11-12(16-22(19,20)10-6-3-7-21-10)14(18)9-5-2-1-4-8(9)13(11)17/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHAPDANAPDYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NS(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.